1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-cyclopropyl-5-fluoro-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUESOVEMJNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Tandem Addition/Ring Contraction
- Starting materials : 2-hydroxycyclobutanone and substituted indole (bearing electron-donating groups such as methyl and fluoro).
- Catalyst : Acid catalysts such as p-toluenesulfonic acid (PTSA) or polystyrene-based ion exchange resins.
- Conditions : Mild temperatures (room temperature to 50 °C), solvent typically an organic medium compatible with acid catalysis.
- Mechanism : Protonation of 2-hydroxycyclobutanone activates it toward nucleophilic attack by the indole at C3, forming an intermediate adduct. This intermediate undergoes a rapid C4–C3 ring contraction via a carbocationic species to yield the cyclopropylcarbaldehyde-substituted indole.
Yields and Purification
- The process yields cyclopropylcarbaldehydes in good to excellent yields (typically 74–90%).
- Purification is usually done by chromatographic methods, though care must be taken to avoid decomposition of the cyclobutanone moiety if formed.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-Hydroxycyclobutanone, 5-fluoro-7-methylindole |
| Catalyst | p-Toluenesulfonic acid (PTSA), polystyrene-based acid resin |
| Solvent | Organic solvents compatible with acid catalysis (e.g., toluene, dichloromethane) |
| Temperature | Room temperature to 50 °C |
| Reaction time | Several hours (optimized per substrate) |
| Product | This compound |
| Yield | 74–90% |
| Limitations | Electron-withdrawing groups at C4/C5 hinder ring contraction |
Additional Notes on Alternative Methods
While the acid-catalyzed tandem addition/ring contraction is the most direct and versatile method reported recently, alternative approaches may involve:
- Stepwise installation of the cyclopropyl group via cyclopropanation of an indole-3-aldehyde precursor.
- Use of metal-catalyzed cross-coupling or C–H activation methods to introduce substituents selectively.
- Protection/deprotection strategies to achieve regioselective functionalization on the indole ring.
However, these methods are generally more laborious and less efficient compared to the one-pot acid-catalyzed approach.
Research Findings and Mechanistic Insights
- The protonation of 2-hydroxycyclobutanone is crucial to activate the cyclobutanone for nucleophilic attack.
- The ring contraction step proceeds via a carbocation intermediate stabilized by electron-donating substituents on the indole ring.
- The process is chemo- and regioselective, favoring C3 substitution on the indole.
- The reaction has been adapted to use recyclable acid catalysts, enhancing sustainability.
- Continuous-flow adaptations are under investigation to improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound lies in its potential as an antitumor agent. Research indicates that indole derivatives, including 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde, exhibit significant inhibitory effects on tumor cell proliferation. These compounds can interfere with cell division through various mechanisms:
- Inhibition of Mitosis : The compound has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division. This action leads to apoptosis in cancer cells, making it a candidate for chemotherapy applications .
- Anti-Angiogenic Properties : The ability to prevent tumor vascularization further enhances its potential as an antitumor agent. By inhibiting angiogenesis, the compound may reduce tumor growth and metastasis .
Protective Effects Against Infections
Recent studies have highlighted the protective effects of indole aldehyde derivatives against infectious agents such as Toxoplasma gondii. The introduction of aldehyde groups into the indole scaffold has been shown to enhance gastrointestinal motility and protect the intestinal barrier during acute infections:
- Mechanism of Action : The compound's aldehyde functionality allows it to form hydrogen bonds with biological targets, enhancing its protective effects against pathogens. In vivo studies demonstrated that derivatives exhibited a higher selectivity index compared to standard treatments, indicating their potential as therapeutic agents for intestinal diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, each contributing to its utility in research:
- Vilsmeier-Haack Reaction : This method has been widely used for synthesizing indole derivatives by introducing aldehyde groups effectively. The reaction conditions can be optimized for yield and purity, making it suitable for large-scale synthesis .
- Catalytic Approaches : Recent advancements in catalytic one-pot synthesis have enabled efficient production of cyclopropyl carbaldehydes from indoles, showcasing high yields and minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Position 1:
- Comparison: Other compounds lack substituents at position 1. For example, 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid substitutes position 7 with a cyclopentylamino group, which is bulkier and more polar.
Position 3:
- Target Compound : The carbaldehyde group (CHO) is electrophilic, enabling reactions like Schiff base formation.
- Comparison : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has a methyl group at position 3, which is inert compared to CHO. Carboxylic acid groups (e.g., in compounds ) increase hydrophilicity and ionic interactions.
Position 5:
Position 7:
- Target Compound : A methyl group (CH₃) provides moderate electron-donating effects and steric bulk.
- Comparison : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid substitutes position 7 with chlorine, a stronger electron-withdrawing group that may increase acidity and polarity.
Physicochemical and Functional Properties
- Solubility : The carbaldehyde in the target compound reduces water solubility compared to carboxylic acid-containing analogs (e.g., ). However, its smaller size (MW = 217.24 g/mol) may improve bioavailability relative to larger derivatives like (MW = 326.34 g/mol).
- Reactivity : The carbaldehyde group offers synthetic versatility, whereas carboxylic acids (in ) are more stable and ionizable at physiological pH.
Biological Activity
1-Cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article explores its pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with the following characteristics:
- Molecular Formula : C₁₃H₁₂FN₂O
- Molecular Weight : Approximately 232.25 g/mol
- Structural Features :
- Cyclopropyl group at position 1
- Fluoro substituent at position 5
- Methyl group at position 7
- Aldehyde functional group at position 3
1. Antiviral Properties
Research indicates that this compound exhibits potential antiviral activity against various RNA and DNA viruses.
- Experimental Procedures : In vitro assays were conducted to determine the inhibitory concentrations (IC50) against viral replication.
- Results Summary : Certain derivatives showed promising IC50 values, indicating effective inhibition of viral activity.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.
- Experimental Procedures : Cellular models simulating inflammatory responses were treated with the compound, measuring cytokine levels.
- Results Summary : Significant reductions in key inflammatory markers were observed, suggesting therapeutic benefits in inflammatory conditions.
3. Anticancer Activity
The cytotoxic effects of this indole derivative on cancer cells have also been a focus of research.
- Experimental Procedures : Various cancer cell lines were treated with the compound, followed by cell viability assays to assess cytotoxicity.
- Results Summary : The compound induced apoptosis in cancer cells at certain concentrations, providing a basis for further investigation into its anticancer potential.
4. Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against several bacterial and fungal strains.
- Experimental Procedures : Disk diffusion and Minimum Inhibitory Concentration (MIC) tests were utilized to evaluate effectiveness.
- Results Summary : The compound demonstrated inhibitory effects on multiple microbial species, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
A comparison of structurally similar compounds highlights variations in biological activity due to different substituents:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde | Chlorobenzyl group instead of cyclopropyl | Potentially different biological activity profiles |
| 5-Chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde | Chlorine substitution at the fifth position | May exhibit enhanced antimicrobial properties |
| 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde | Cyclopentyl and phenyl groups | Different steric effects influencing reactivity |
Case Studies and Research Findings
Several studies have documented the biological activities of indole derivatives, including this specific compound:
- A study published in Frontiers in Nutrition examined the effects of indole derivatives on intestinal health, noting their role in enhancing barrier function and reducing inflammation .
- Research highlighted in MDPI explored the antimicrobial properties of related alkaloids, providing context for the potential applications of indole derivatives like this compound .
- Investigations into structure-activity relationships (SAR) have indicated that modifications in the indole structure can significantly influence biological outcomes, emphasizing the importance of further exploration into this compound's mechanisms .
Q & A
Q. What are the established synthetic routes for 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde, and how are key intermediates validated?
The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:
- Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position, using reagents like POCl₃ and DMF under controlled conditions .
- Cyclopropanation via [2+1] cycloaddition reactions (e.g., using Simmons-Smith reagents) to attach the cyclopropyl group.
- Fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor) .
- Methylation at the 7-position via alkylation or nucleophilic substitution.
Validation : Intermediates are characterized by ¹H/¹³C NMR , FT-IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry . Crystallographic validation (single-crystal X-ray) is recommended for unambiguous structural confirmation, as demonstrated for analogous indole carbaldehydes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use and avoid skin contact .
- Engineering Controls : Work in a fume hood to prevent inhalation of vapors or dust.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Documentation : Record exact molar ratios, solvent purity (e.g., anhydrous acetic acid for reflux steps ), and reaction times.
- Purification : Use recrystallization (e.g., DMF/acetic acid mixtures ) or column chromatography (silica gel, ethyl acetate/hexane gradients).
- Analytical Consistency : Compare NMR chemical shifts and HPLC retention times with published data for analogous indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropanation step?
- Solvent Selection : Use dichloromethane or THF for better solubility of intermediates.
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(OTf)₂) to enhance regioselectivity.
- Temperature Control : Maintain temperatures between 0–5°C during cyclopropanation to minimize side reactions .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar indole carbaldehydes?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition studies) and include positive/negative controls .
- Structural Confirmation : Verify compound identity via X-ray crystallography, as discrepancies in substituent positions (e.g., 5-fluoro vs. 6-fluoro) can drastically alter activity .
- Meta-Analysis : Cross-reference data with studies using identical purity thresholds (≥95% by HPLC) and buffer conditions .
Q. What computational methods predict the reactivity of the aldehyde group in further derivatizations?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde moiety.
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
- Solvent Effects : Apply COSMO-RS models to predict solubility and stability in reaction media .
Q. How does the electron-withdrawing fluorine substituent influence the compound’s spectroscopic properties?
- NMR Shifts : The 5-fluoro group deshields adjacent protons, causing downfield shifts (e.g., H-4 and H-6 in ¹H NMR) .
- IR Spectroscopy : The C-F stretch appears as a strong band near 1100–1250 cm⁻¹, distinguishable from C=O vibrations .
- Mass Fragmentation : Fluorine induces characteristic isotope patterns (e.g., M+2 peaks at 1/3 intensity of M⁺) .
Q. What in vitro models are appropriate for evaluating this compound’s potential as a kinase inhibitor?
- Kinase Assays : Use in vitro kinase profiling services (e.g., Eurofins DiscoverX) to screen against a panel of 100+ kinases.
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HCT-116) with ATP-level monitoring to assess metabolic inhibition .
- Control Experiments : Include known inhibitors (e.g., staurosporine) and measure IC₅₀ values in triplicate to ensure data robustness .
Methodological Considerations
- Data Contradictions : Replicate synthesis and bioassays in independent labs to confirm results. Use Benesi-Hildebrand analysis for binding constant validation if discrepancies arise .
- Scale-Up Challenges : Transition from batch to flow chemistry for safer handling of hazardous reagents (e.g., POCl₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
